

A Technical Guide to the Spectroscopic Elucidation of 6-(bromomethyl)-1H-indazole hydrobromide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-(Bromomethyl)-1H-indazole hydrobromide

Cat. No.: B1532587

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for **6-(bromomethyl)-1H-indazole hydrobromide** (CAS 368426-63-5), a key building block in medicinal chemistry. While experimentally obtained spectra for this specific salt are not readily available in the public domain, this guide, grounded in established principles and data from closely related analogs, offers a robust framework for its characterization.^{[1][2][3]} By synthesizing information from nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) of similar indazole derivatives, we present a detailed and predictive spectroscopic profile.

The structural integrity of pharmaceutical intermediates is paramount. This guide is structured to not only present the predicted data but also to explain the scientific reasoning behind these predictions, empowering researchers to confidently identify and characterize this compound.

Molecular Structure and Key Features

6-(bromomethyl)-1H-indazole hydrobromide possesses a bicyclic aromatic indazole core, a reactive bromomethyl group at the 6-position, and is salified with hydrobromic acid. These

features will manifest in distinct ways across different spectroscopic techniques.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For **6-(bromomethyl)-1H-indazole hydrobromide**, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the indazole ring, the methylene protons of the bromomethyl group, and the N-H proton. The hydrobromide salt form will influence the chemical shifts, particularly of the N-H and adjacent protons, due to protonation of the indazole ring.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
N-H	~13.5	broad singlet	-	The acidic N-H proton of the indazole, deshielded by the aromatic system and protonation.
H-3	~8.2	singlet	-	A characteristic singlet for the H-3 proton in 1H-indazoles.
H-4	~7.8	doublet	~8.5	Ortho-coupling to H-5.
H-5	~7.3	doublet of doublets	~8.5, ~1.5	Ortho-coupling to H-4 and meta-coupling to H-7.
H-7	~7.6	singlet	-	Expected to be a singlet or a narrow doublet due to small meta-coupling.
-CH ₂ Br	~4.8	singlet	-	Methylene protons adjacent to an electron-withdrawing bromine atom and the aromatic ring.

Causality Behind Predictions: The chemical shifts are predicted based on the known spectrum of 1H-indazole and the substituent effects of the bromomethyl group.[4][5] The electron-withdrawing nature of the bromine atom and the aromatic ring deshields the methylene protons. The hydrobromide salt form is expected to lead to a downfield shift of the N-H proton. The use of a polar aprotic solvent like DMSO-d₆ is recommended to observe the exchangeable N-H proton.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon	Predicted Chemical Shift (ppm)	Rationale
C-3	~135	Aromatic CH carbon.
C-3a	~122	Aromatic quaternary carbon.
C-4	~128	Aromatic CH carbon.
C-5	~122	Aromatic CH carbon.
C-6	~138	Aromatic quaternary carbon bearing the bromomethyl group.
C-7	~110	Aromatic CH carbon.
C-7a	~140	Aromatic quaternary carbon.
-CH ₂ Br	~33	Aliphatic carbon attached to bromine.

Causality Behind Predictions: The assignments are based on the established ¹³C NMR data for substituted indazoles.[6][7] The carbon bearing the bromomethyl group (C-6) is expected to be significantly downfield due to the substituent effect. The chemical shift of the methylene carbon is characteristic for a carbon attached to a bromine atom.

Experimental Protocol for NMR Data Acquisition

A self-validating system for NMR analysis ensures data integrity.

Caption: Workflow for NMR data acquisition and processing.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of **6-(bromomethyl)-1H-indazole hydrobromide** will be characterized by absorptions corresponding to N-H, C-H, C=C, and C-Br bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-2800	Broad, Strong	N-H and C-H stretching vibrations of the protonated indazole ring.
~3100	Medium	Aromatic C-H stretching.
~2950	Medium	Aliphatic C-H stretching of the -CH ₂ Br group.
~1620, ~1500	Medium-Strong	C=C stretching vibrations of the aromatic indazole ring.
~1450	Medium	CH ₂ bending vibration.
~1250	Medium	C-N stretching vibration.
~600	Medium-Strong	C-Br stretching vibration.

Causality Behind Predictions: The predicted absorption bands are based on the known IR spectra of indazole and its derivatives.^{[8][9]} The broadness of the N-H stretch is a hallmark of hydrogen bonding and the presence of the hydrobromide salt. The C-Br stretch typically appears in the fingerprint region.

Experimental Protocol for IR Data Acquisition (ATR)

Caption: Workflow for ATR-IR data acquisition and processing.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **6-(bromomethyl)-1H-indazole hydrobromide**, electrospray ionization (ESI) is a suitable technique. The hydrobromide salt will likely dissociate, and the protonated molecule $[M+H]^+$ of the free base will be observed.

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z (amu)	Interpretation
211/213	$[M+H]^+$ of the free base, 6-(bromomethyl)-1H-indazole. The isotopic pattern with two peaks of nearly equal intensity is characteristic of a single bromine atom.
132	$[M+H - Br]^+$, loss of a bromine radical.

Causality Behind Predictions: The molecular weight of the free base, 6-(bromomethyl)-1H-indazole ($C_8H_7BrN_2$), is approximately 211/213 g/mol, accounting for the two isotopes of bromine (^{79}Br and ^{81}Br).^{[10][11]} The most likely fragmentation pathway is the loss of the bromine atom, a good leaving group, to form a stable carbocation.

Experimental Protocol for MS Data Acquisition (ESI)

Caption: Workflow for ESI-MS data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of **6-(bromomethyl)-1H-indazole hydrobromide**. The presented NMR, IR, and MS data, derived from established principles and analysis of related compounds, offer a solid foundation for researchers in the field of drug discovery and development. The detailed experimental protocols and the rationale behind the spectral interpretations are designed to ensure the integrity and reliability of the analytical process. By following these guidelines, scientists can confidently identify and characterize this important synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 6-BroMoMethyl-1h-indazole hydrobroMide price,buy 6-BroMoMethyl-1h-indazole hydrobroMide - chemicalbook [m.chemicalbook.com]
- 3. 6-BroMoMethyl-1h-indazole hydrobroMide | 368426-63-5 [chemicalbook.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-indazole hydrochloride [webbook.nist.gov]
- 9. Indazole(271-44-3) IR Spectrum [chemicalbook.com]
- 10. 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Elucidation of 6-(bromomethyl)-1H-indazole hydrobromide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1532587#spectroscopic-data-nmr-ir-ms-for-6-bromomethyl-1h-indazole-hydrobromide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com